molecular formula C26H26N8O4 B15017400 N'~1~,N'~2~-bis{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide

N'~1~,N'~2~-bis{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide

Cat. No.: B15017400
M. Wt: 514.5 g/mol
InChI Key: KTYYAHCYYOOXFW-OCHFTUDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and ethanedihydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE typically involves the condensation of hydrazides with aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acetic acid can be used to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, reducing the reaction time and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve specific temperatures and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’2-BIS({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL})ETHANEDIHYDRAZIDE is unique due to its specific pyrazole ring structure and the presence of both methyl and ethanedihydrazide groups.

Properties

Molecular Formula

C26H26N8O4

Molecular Weight

514.5 g/mol

IUPAC Name

N,N'-bis[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]oxamide

InChI

InChI=1S/C26H26N8O4/c1-15-5-9-19(10-6-15)33-25(37)21(17(3)31-33)13-27-29-23(35)24(36)30-28-14-22-18(4)32-34(26(22)38)20-11-7-16(2)8-12-20/h5-14,31-32H,1-4H3,(H,29,35)(H,30,36)/b27-13+,28-14+

InChI Key

KTYYAHCYYOOXFW-OCHFTUDZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2NC(=C(C2=O)/C=N/NC(=O)C(=O)N/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)C)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NNC(=O)C(=O)NN=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.